molecular formula C18H32O16 B1220528 4'-Galactooligosaccharide CAS No. 6587-31-1

4'-Galactooligosaccharide

Cat. No.: B1220528
CAS No.: 6587-31-1
M. Wt: 504.4 g/mol
InChI Key: RXVWSYJTUUKTEA-DSOVBJLESA-N
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Description

4’-Galactooligosaccharide is a type of functional oligosaccharide composed of galactose units linked by glycosidic bonds. It is a prebiotic compound, meaning it is not digestible by human enzymes but can be fermented by beneficial gut bacteria, such as Bifidobacteria and Lactobacilli. This fermentation process produces short-chain fatty acids that have various health benefits, including improved gut health and enhanced immune function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Galactooligosaccharide is typically synthesized through the enzymatic conversion of lactose using β-galactosidase. The reaction involves transgalactosylation, where lactose serves as both the substrate and the acceptor molecule. The enzyme β-galactosidase catalyzes the transfer of galactose units to form oligosaccharides of varying lengths .

Industrial Production Methods: In industrial settings, the production of 4’-Galactooligosaccharide involves the use of immobilized β-galactosidase to enhance the efficiency and yield of the reaction. The process is carried out under controlled conditions, including optimal pH and temperature, to maximize the production of the desired oligosaccharide. The resulting mixture is then purified using techniques such as simulated moving bed chromatography to remove unreacted lactose and monosaccharides .

Chemical Reactions Analysis

Types of Reactions: 4’-Galactooligosaccharide primarily undergoes hydrolysis and fermentation reactions. Hydrolysis can occur under acidic or enzymatic conditions, breaking down the oligosaccharide into its constituent monosaccharides. Fermentation by gut bacteria converts the oligosaccharide into short-chain fatty acids .

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., β-galactosidase).

    Fermentation: Anaerobic conditions with gut bacteria such as Bifidobacteria and Lactobacilli.

Major Products Formed:

Scientific Research Applications

Nutritional Applications

Prebiotic Properties:
4'-GOS is classified as a prebiotic, which means it serves as a substrate for beneficial gut bacteria, particularly Bifidobacteria and Lactobacilli. Research indicates that supplementation with 4'-GOS leads to a significant increase in these beneficial bacterial populations, which can enhance gut health and overall immunity .

Infant Nutrition:
4'-GOS is commonly added to infant formulas to mimic the oligosaccharides found in human breast milk. Studies have shown that infants consuming formula supplemented with 4'-GOS exhibit improved gut microbiota profiles and reduced incidences of gastrointestinal issues such as constipation . A notable study demonstrated that infants receiving 4'-GOS-enriched formula had fewer episodes of constipation compared to those on standard formulas .

Health Benefits

Immune System Modulation:
Research has highlighted the role of 4'-GOS in modulating the immune response. By promoting the growth of beneficial gut bacteria, 4'-GOS can enhance the gut's immune functions, potentially reducing the risk of infections by inhibiting pathogenic bacteria such as Escherichia coli and Salmonella typhimurium . This immunomodulatory effect is particularly relevant for vulnerable populations such as infants and the elderly.

Digestive Health:
The consumption of 4'-GOS has been associated with improved digestive health outcomes. Clinical trials have indicated that it can alleviate symptoms of constipation, particularly in older adults and infants . One study reported that a beverage containing 5.0g or 10.0g of 4'-GOS significantly improved defecation frequency among participants with constipation tendencies .

Industrial Applications

Food Industry:
In food technology, 4'-GOS is utilized as a functional ingredient in various products, including dairy items and dietary supplements. Its ability to enhance texture and flavor while providing health benefits makes it a valuable addition to functional foods . The industrial synthesis of 4'-GOS typically involves the enzymatic transgalactosylation of lactose using β-galactosidase enzymes derived from microbial sources .

Pharmaceuticals:
The pharmaceutical industry has explored the potential of 4'-GOS in drug formulation. Its ability to modify drug absorption and metabolism through gut microbiota modulation presents opportunities for developing new therapeutic strategies . Additionally, research into glycosylation processes involving 4'-GOS suggests potential applications in enhancing drug stability and efficacy .

Data Tables

Application Area Description Key Findings
NutritionalPrebiotic effect on gut microbiotaIncreased Bifidobacteria in infants consuming 4'-GOS
Health BenefitsImmune system enhancementReduction in pathogenic bacteria colonization
Digestive HealthAlleviation of constipation symptomsImproved stool frequency in elderly and infants
Food IndustryFunctional ingredient in productsEnhanced texture and health benefits in dairy products
PharmaceuticalsDrug formulation enhancementPotential for improved drug absorption through microbiota modulation

Case Studies

  • Infant Formula Study:
    A collaborative study involving multiple laboratories assessed the effectiveness of various infant formulas containing different concentrations of 4'-GOS. Results indicated that formulas with higher concentrations led to better digestive outcomes and increased levels of beneficial bacteria compared to standard formulas without added oligosaccharides .
  • Elderly Population Research:
    A clinical trial focused on elderly participants demonstrated that daily supplementation with 4'-GOS resulted in significant improvements in gut health markers, including increased frequency of bowel movements and reduced gastrointestinal discomfort. These findings support the use of 4'-GOS as a dietary intervention for maintaining digestive health in older adults .

Mechanism of Action

The primary mechanism of action of 4’-Galactooligosaccharide involves its fermentation by gut bacteria. The oligosaccharide reaches the colon relatively intact, where it serves as a substrate for beneficial bacteria. The fermentation process produces short-chain fatty acids, which lower the pH of the colon, inhibit the growth of pathogenic bacteria, and promote the proliferation of beneficial bacteria. These short-chain fatty acids also have systemic effects, including modulation of the immune system and enhancement of mineral absorption .

Comparison with Similar Compounds

4’-Galactooligosaccharide is unique among functional oligosaccharides due to its specific composition and prebiotic properties. Similar compounds include:

Compared to these compounds, 4’-Galactooligosaccharide has been shown to be particularly effective in promoting the growth of Bifidobacteria and Lactobacilli, making it a valuable ingredient in functional foods and dietary supplements .

Properties

IUPAC Name

(2R,3R,4R,5R)-4-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12+,13+,14+,15+,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVWSYJTUUKTEA-DSOVBJLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276547
Record name 4'-Galactooligosaccharide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6587-31-1
Record name 4′-Galactosyllactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6587-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Galactooligosaccharide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006587311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-GALACTOSYLLACTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8CW1B3F6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How do galactooligosaccharides interact with the gut microbiota?

A1: Galactooligosaccharides reach the colon undigested, serving as a substrate for beneficial bacteria, primarily bifidobacteria and lactobacilli [, , , ]. This selective fermentation leads to their growth and activity.

Q2: What are the downstream effects of galactooligosaccharides fermentation in the gut?

A2: Fermentation of galactooligosaccharides produces short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate []. These SCFAs contribute to various health benefits, including:* Lowering intestinal pH: Inhibiting the growth of pathogenic bacteria [, ].* Serving as energy source: For colonocytes, promoting gut health [].* Modulating immune response: Influencing both local and systemic immunity [, ].

Q3: What is the basic chemical structure of galactooligosaccharides?

A4: Galactooligosaccharides comprise galactose units linked by β-glycosidic bonds. They can have varying degrees of polymerization (DP), typically ranging from 2 to 8 units [, ]. The type and linkage of these units influence their fermentation properties.

Q4: What are the main structural differences between various galactooligosaccharides?

A5: Galactooligosaccharides exhibit diverse structures depending on the β-galactosidase enzyme used for their synthesis. Differences include:* Types of linkages: β-(1→4), β-(1→6), β-(1→3), and β-(1↔1) linkages are common [].* Degree of polymerization: GOS mixtures contain oligosaccharides with different numbers of galactose units [, ].* Presence of side chains: Some galactooligosaccharides, like those derived from radish arabinogalactan-protein, can have arabinose and glucuronic acid side chains [].

Q5: Can galactooligosaccharides be incorporated into food products?

A7: Yes, galactooligosaccharides are increasingly incorporated into various food products, including:* Infant formula: To mimic the prebiotic effects of human milk oligosaccharides [, ].* Dairy products: Yogurt and cheese, enhancing their nutritional profile [, ].* Baked goods: Bread and rice cakes, potentially improving texture and delaying staling [, ].* Chocolate: Enhancing the prebiotic value without compromising product quality [].

Q6: What is the role of β-galactosidase in galactooligosaccharides production?

A8: β-galactosidase enzymes catalyze both the hydrolysis of lactose and the transgalactosylation reaction, leading to galactooligosaccharides synthesis [, ]. Different sources of β-galactosidase (e.g., Aspergillus oryzae, Kluyveromyces lactis, Bifidobacterium bifidum) influence the structure and yield of the resulting GOS [, , ].

Q7: How can the yield of specific galactooligosaccharides be optimized during production?

A9: Factors influencing galactooligosaccharides yield and structure include:* Enzyme source and concentration: Different β-galactosidases exhibit varying transgalactosylation activities and produce different GOS profiles [, , , ].* Lactose concentration: Higher initial lactose concentrations can lead to increased GOS yields [].* Reaction conditions: Temperature, pH, and reaction time impact enzyme activity and product formation [, ].* Presence of acceptors: Adding glucose or other acceptors during transgalactosylation can direct GOS synthesis towards specific structures [, ].

Q8: Is there research on computational modeling of galactooligosaccharides and their interactions?

A8: While the provided research focuses on experimental approaches, computational studies could provide valuable insights into GOS structure-function relationships, fermentation by specific bacteria, and potential interactions with the human gut.

Q9: How does the structure of galactooligosaccharides affect their prebiotic properties?

A11: The type and linkage of glycosidic bonds in GOS influence their fermentability by specific bacteria. For example: * β-(1→6) linkages are preferentially utilized by bifidobacteria [].* GOS with higher DP might be less readily fermented than those with lower DP [].* Side chains, like arabinose, in GOS can affect their degradation by bacterial enzymes [].

Q10: How can the stability of galactooligosaccharides be improved for food applications?

A12: Strategies for improving GOS stability include:* Encapsulation: Encapsulating GOS in protective matrices (e.g., proteins, polysaccharides) can shield them from harsh processing conditions [].* Controlled processing parameters: Optimizing temperature, pH, and processing time during food production can minimize GOS degradation [, ].

Q11: How are galactooligosaccharides absorbed and metabolized in the body?

A14: Galactooligosaccharides resist digestion in the upper gastrointestinal tract and reach the colon intact [, ]. They are then fermented by colonic bacteria, primarily bifidobacteria and lactobacilli, into SCFAs and gases [].

Q12: What in vitro and in vivo studies support the prebiotic effects of galactooligosaccharides?

A15: Numerous studies demonstrate the prebiotic potential of GOS:* In vitro fermentation studies: Demonstrate selective utilization of GOS by bifidobacteria and lactobacilli, leading to increased bacterial populations and SCFA production [, ].* Animal studies: Show that dietary GOS can improve gut microbiota composition, reduce intestinal inflammation, and enhance mineral absorption in rats [, , , ].* Human intervention studies: Indicate that GOS supplementation can increase fecal bifidobacteria, modulate immune markers, and potentially improve markers of metabolic syndrome in overweight adults [, , , , ].

Q13: Can galactooligosaccharides be used to manage specific health conditions?

A16: While research shows promising results, further investigations are needed to confirm the therapeutic potential of GOS for conditions like:* Inflammatory bowel disease (IBD): GOS may modulate gut microbiota and immune response, potentially alleviating IBD symptoms [, ].* Metabolic syndrome: GOS supplementation may improve blood lipid profiles and insulin sensitivity in overweight individuals [].* Allergies: Early life exposure to GOS may influence the development of the immune system and potentially reduce allergy risk [, ].

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